molecular formula C20H15N3O4S2 B2509003 N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1189498-82-5

N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No. B2509003
CAS RN: 1189498-82-5
M. Wt: 425.48
InChI Key:
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Description

The compound "N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide" is a complex heteroaromatic molecule that is not directly described in the provided papers. However, the papers do discuss related quinazoline derivatives and their synthesis, which can offer insights into the chemical behavior and properties of similar compounds. The quinazoline core is a common feature in various biologically active compounds and pharmaceuticals, and the modifications on this core can significantly alter the molecule's properties and reactivity .

Synthesis Analysis

The synthesis of related quinazoline derivatives involves starting with thioacylhydrazones and proceeding through cyclization reactions to form the desired heterocyclic structures . For example, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate was achieved by cyclizing acetylamino thioacylhydrazone . Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving cyclization and functional group transformations could be hypothesized for its preparation.

Molecular Structure Analysis

Quinazoline derivatives like those mentioned in the papers have complex molecular structures with multiple heteroatoms and aromatic systems . These structures can exhibit interesting electronic properties due to the presence of electron-deficient regions, which can affect their reactivity and interactions with other molecules. The molecular structure of the compound would likely show similar characteristics, with potential for tautomerism and resonance stabilization.

Chemical Reactions Analysis

The papers describe various chemical reactions involving quinazoline derivatives, including phototransformations . For instance, irradiation of N-(quinazolin-3-io)thioamidate in different solvents led to the formation of novel photolysis products such as biquinazolinyls and quinazolinyl alcohols . These reactions demonstrate the reactivity of quinazoline derivatives under photochemical conditions, suggesting that the compound may also undergo similar transformations when exposed to light.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide" are not directly reported, the properties of related compounds can provide some insights. Quinazoline derivatives are known to have varied solubility depending on their substitution patterns, and their melting points can also vary widely . The presence of electron-withdrawing or electron-donating groups can influence their acidity or basicity, and the heteroatoms present can participate in hydrogen bonding and other non-covalent interactions.

Mechanism of Action

properties

IUPAC Name

N-(2-ethylphenyl)-8-oxo-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S2/c1-2-10-5-3-4-6-12(10)21-19(25)16-17-22-18(24)11-7-14-15(27-9-26-14)8-13(11)23(17)20(28)29-16/h3-8H,2,9H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLYDJZLUYUUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide

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